![molecular formula C23H21ClN4O3 B2939179 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539848-40-3](/img/structure/B2939179.png)

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

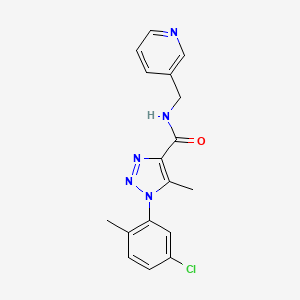

Molecular Structure Analysis

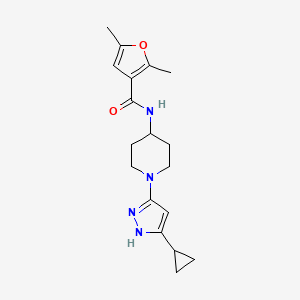

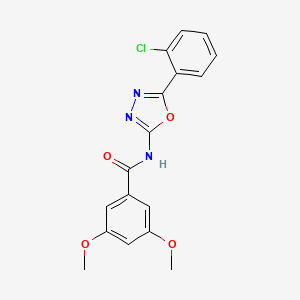

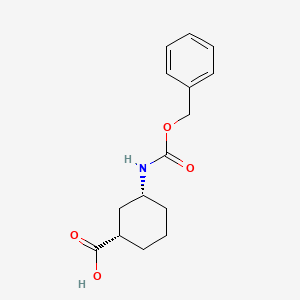

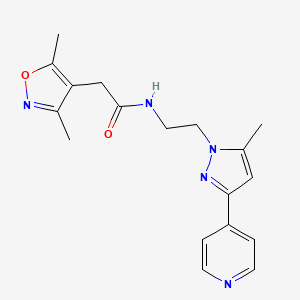

The compound contains a [1,2,4]triazolo[5,1-b]quinazolin core, which is a bicyclic structure containing nitrogen atoms. This core is substituted at the 2 and 9 positions with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group, respectively .Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, it could potentially undergo a variety of reactions. The chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a nitrogen-containing heterocyclic compound, it is likely to have a relatively high melting point and be soluble in polar solvents. The presence of the chloro and methoxy substituents will also influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research into the synthesis of compounds related to "2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one" has led to the development of various novel heterocyclic compounds. These studies primarily focus on the design and synthesis of quinazolinone derivatives, showcasing the chemical versatility and potential for further pharmacological exploration. Notable works include the synthesis of novel [1,2,4]triazoloquinazolin-5(4H)-ones through Dimroth rearrangement, highlighting the compound's structural significance and potential as a chemical scaffold for further drug development (Hsu et al., 2008).

Antihistaminic Activity

Several studies have been conducted on the antihistaminic properties of quinazolinone derivatives. These compounds have been synthesized and evaluated for their potential as H1-antihistaminic agents. For example, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant in vivo H1-antihistaminic activity, with some compounds demonstrating comparable potency to chlorpheniramine maleate, a reference antihistamine drug. This research suggests that such compounds could serve as prototypes for new classes of antihistamines (Alagarsamy et al., 2008).

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been a subject of investigation. Compounds fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including gram-negative and gram-positive bacteria, as well as fungi. This indicates the therapeutic potential of quinazolinone derivatives in treating microbial infections (Pandey et al., 2009).

Structural Analysis

Structural analysis of quinazolinone derivatives provides insight into their chemical behavior and potential interactions with biological targets. Studies on hydrogen-bonded dimers and pi-stacked chains of hydrogen-bonded dimers of related compounds offer valuable information on the molecular arrangements that could influence their biological activity and solubility (Cruz et al., 2006).

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3/c1-30-18-10-9-13(12-19(18)31-2)21-20-16(7-4-8-17(20)29)25-23-26-22(27-28(21)23)14-5-3-6-15(24)11-14/h3,5-6,9-12,21H,4,7-8H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCJDPIRJVSIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)

![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)

![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)